molecular formula C18H16N2O2 B4957308 N-(8-methoxy-5-quinolinyl)-2-methylbenzamide

N-(8-methoxy-5-quinolinyl)-2-methylbenzamide

Cat. No. B4957308
M. Wt: 292.3 g/mol
InChI Key: BEUUZKWTDGSSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-methoxy-5-quinolinyl)-2-methylbenzamide, commonly known as MQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of MQ is not fully understood, but studies have suggested that it acts by inhibiting the heme detoxification pathway in malaria parasites. This leads to the accumulation of toxic heme in the parasites, resulting in their death. Additionally, MQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
MQ has been shown to have several biochemical and physiological effects. Studies have shown that it can induce oxidative stress and DNA damage in cancer cells, leading to their death. Additionally, MQ has been shown to modulate the immune system by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MQ in lab experiments is its potent antimalarial activity, which makes it an ideal compound for studying the mechanism of action of antimalarial drugs. Additionally, MQ is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using MQ is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of MQ. One of the main areas of focus is the development of new antimalarial drugs based on the structure of MQ. Additionally, there is a need to further understand the mechanism of action of MQ in cancer cells and to explore its potential as a therapeutic agent for cancer. Finally, there is a need to explore the potential of MQ as an antimicrobial agent and to study its effects on different microbial species.
Conclusion
In conclusion, N-(8-methoxy-5-quinolinyl)-2-methylbenzamide, or MQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits potent antimalarial, anticancer, anti-inflammatory, and antimicrobial properties and has several biochemical and physiological effects. While there are limitations to its use in lab experiments, MQ has several advantages, including its potent antimalarial activity and ease of synthesis. There are several future directions for the study of MQ, including the development of new antimalarial drugs and the exploration of its potential as a therapeutic agent for cancer and antimicrobial agent.

Synthesis Methods

MQ can be synthesized through a multistep process that involves the reaction of 8-methoxy-5-quinoline carboxylic acid with thionyl chloride to form 8-methoxy-5-chloroquinoline. The resulting compound is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form MQ.

Scientific Research Applications

MQ has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Several studies have shown that MQ exhibits potent antimalarial activity and can be used as a lead compound for the development of new antimalarial drugs. Additionally, MQ has been shown to possess anticancer, anti-inflammatory, and antimicrobial properties.

properties

IUPAC Name

N-(8-methoxyquinolin-5-yl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12-6-3-4-7-13(12)18(21)20-15-9-10-16(22-2)17-14(15)8-5-11-19-17/h3-11H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUUZKWTDGSSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C3C=CC=NC3=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-methoxyquinolin-5-yl)-2-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.